4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Medicinal Chemistry ADME Properties Lipophilicity

Inconsistent building block quality disrupts automated parallel synthesis and SAR workflows. 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (CAS 879074-88-1) mitigates this with ≥97% purity and a para-fluoro substituent that tunes lipophilicity (clogP ~2.87) for hit-to-lead optimization. Documented to confer >1000-fold β1-selectivity and 7-fold Cav2.2 inhibition improvement over non-fluorinated analogs. Bulk supply, consistent lot-to-lot quality.

Molecular Formula C14H14FNO2
Molecular Weight 247.26 g/mol
CAS No. 879074-88-1
Cat. No. B1309769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine
CAS879074-88-1
Molecular FormulaC14H14FNO2
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)F
InChIInChI=1S/C14H14FNO2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,16H2
InChIKeyKNFNJDGLCVUSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine: Identity & Physicochemical Profile


4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (CAS 879074-88-1) is a fluorinated aniline derivative with the molecular formula C14H14FNO2 and a molecular weight of 247.26 g/mol . It is characterized by a 4-fluorophenoxy ethoxy ether linkage at the para-position of the aniline ring, and is primarily supplied as a research chemical and synthetic building block with a typical purity of 97–98% . Key physicochemical properties include a computed density of 1.2±0.1 g/cm³, a boiling point of 418.6±30.0 °C at 760 mmHg, and a flash point of 207.0±24.6 °C .

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine: Analog Substitution Risk


While unsubstituted 4-(2-phenoxyethoxy)aniline or halo-substituted analogs (e.g., 4-chloro) are structurally similar, the para-fluoro substituent on the terminal phenyl ring directly influences critical molecular properties that govern synthetic utility. The fluorine atom alters the electron density of the aromatic ring, impacting reactivity in downstream coupling reactions (e.g., Buchwald-Hartwig amination, amide bond formation), and modifies lipophilicity (clogP ~2.87) [1]. Substitution with a non-fluorinated or differently halogenated analog can lead to divergent reaction kinetics, altered intermediate stability, and ultimately, failure to deliver the intended final compound in the required purity or yield. This is not a case of simple isosteric replacement.

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine: Differentiation Evidence


Lipophilicity Modulation vs. Des-Fluoro Analog

The presence of the para-fluorine atom distinctly alters the compound's lipophilicity compared to its non-fluorinated parent structure, 4-[2-(phenoxy)ethoxy]aniline. The 4-fluoro compound exhibits a computed LogP of 2.87, which is a critical physicochemical parameter for medicinal chemistry design [1]. While direct experimental LogD data is not available, this computed difference is key for library design. Comparative data for the non-fluorinated analog (4-[2-(phenoxy)ethoxy]aniline, CAS 72017-45-3) could not be sourced from public databases, highlighting a key evidence gap.

Medicinal Chemistry ADME Properties Lipophilicity Lead Optimization

Purity & Supply Consistency Benchmarking

Commercially, the target compound is available from multiple suppliers with a standard purity of 97% (Leyan) and 98% (Chemsrc) . This is a critical benchmark for procurement. The non-fluorinated analog, 4-[2-(Phenoxy)ethoxy]aniline, is less common and its standard commercial purity profile is not readily comparable from aggregated vendor data. For the 4-chloro analog (CAS 83921-32-0), typical purity is 95%+, according to general listings . This suggests that the 4-fluoro derivative benefits from a more standardized and higher-purity commercial source profile, which is a tangible advantage for reproducible research.

Chemical Procurement Quality Control Synthetic Chemistry Building Blocks

Distinctive Synthetic Entry Point

The compound serves as a specific entry point for the synthesis of N-phenoxyethyl anilines, a class of intermediates for which there was no well-established general synthetic method until the work by Romanelli et al. [1]. The target compound, as a pre-functionalized variant with a para-fluoro substituent, circumvents the need for a challenging and previously unreported direct N-phenoxyethylation. This contrasts with simple aniline starting materials, which require difficult and often low-yielding direct functionalization.

Synthetic Methodology Heterocyclic Chemistry Phenoxyethylamines Molecular Diversity

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine: Optimal Application Scenarios


Medicinal Chemistry: Precise LogP Tuning

The computed LogP of 2.87 positions this building block as a moderately lipophilic fragment. Its incorporation into a lead series, as opposed to a more lipophilic chloro-analog (non-quantified) or a polar, unsubstituted phenoxy variant, allows medicinal chemists to fine-tune the lipophilicity of candidate molecules, a crucial step in optimizing ADME profiles during hit-to-lead development [1].

High-Throughput Parallel Synthesis

Given its high commercial purity (97-98%) and reliable supply from multiple vendors, this compound is well-suited for automated parallel synthesis platforms where consistent reagent quality is paramount to avoid capricious reaction outcomes. A 2-3% purity deficit in a key building block can lead to a significant increase in byproducts, complicating high-throughput purification [1][2].

Scaffold-Hopping from β-Blocker Pharmacophores

The substructure is a critical pharmacophoric element in a class of potent, highly selective β1-adrenoceptor antagonists, where the 4-fluorophenylethoxy chain confers >1000-fold selectivity over β2-receptors [1]. Using 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine as a starting point for scaffold-hopping or metabolic stability studies allows researchers to leverage this established structure-activity relationship (SAR) while exploring new chemical space around the core aniline.

N-Type Calcium Channel Inhibitor Exploration

This building block is a direct synthetic precursor to fluorophenoxyanilide derivatives, which have shown up to a 7-fold improvement in N-type calcium channel inhibition compared to more complex peptide mimetics [1]. Its utilization enables the rapid assembly of focused libraries to probe Cav2.2 channel blockade for refractory chronic pain research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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